Cyclohexane-1,4-dicarbaldehyde

Description

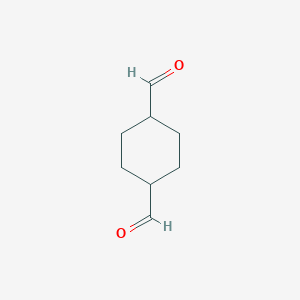

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKLKVRIQGSSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342945 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33424-83-8 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cyclohexane-1,4-dicarbaldehyde via Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexane-1,4-dicarbaldehyde from the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. This process leverages a tandem[1][1]-sigmatropic rearrangement, specifically a Claisen-Cope rearrangement, to achieve the desired transformation. This document outlines the reaction mechanism, a detailed experimental protocol, and expected analytical data for the final product.

Introduction

Cyclohexane-1,4-dicarbaldehyde is a valuable bifunctional building block in organic synthesis, with applications in the preparation of pharmaceuticals, polymers, and other complex molecules.[2] Its synthesis via the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane presents a convenient route to this important intermediate.[1][3] The core of this synthetic strategy is a high-temperature gas-phase reaction that proceeds through a cascade of pericyclic reactions.

Reaction Mechanism: A Tandem Claisen-Cope Rearrangement

The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane to cyclohexane-1,4-dicarbaldehyde is believed to proceed through a tandem Claisen-Cope rearrangement mechanism.[4][5] This sequence of[1][1]-sigmatropic rearrangements is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[6][7]

The proposed mechanistic pathway is as follows:

-

First Claisen Rearrangement: Upon heating, the first allyloxy group undergoes a Claisen rearrangement, where the allyl group migrates from the oxygen atom to the cyclohexane (B81311) ring, forming an intermediate with a vinyl ether and an allyl group attached to the ring.

-

Second Claisen Rearrangement: The second allyloxy group then undergoes a similar Claisen rearrangement.

-

Tautomerization: The resulting enol intermediates tautomerize to the more stable dialdehyde (B1249045) product.

It is also plausible that after the first Claisen rearrangement, a subsequent Cope rearrangement of the newly formed 1,5-diene system occurs, followed by the rearrangement of the second allyl ether. The high temperatures employed in pyrolysis provide the necessary activation energy for these concerted, pericyclic reactions.

Experimental Protocol

The following experimental protocol is based on the seminal work by Beam and Bailey, supplemented with best practices for flash vacuum pyrolysis (FVP) of organic compounds.[1][3][8] FVP is a technique well-suited for this transformation as it minimizes intermolecular reactions and decomposition of the product at high temperatures by utilizing low pressure and short contact times in the hot zone.[8][9][10][11][12]

Synthesis of the Starting Material: 1,4-Bis(allyloxymethyl)cyclohexane

The precursor, 1,4-bis(allyloxymethyl)cyclohexane, can be synthesized from 1,4-cyclohexanedimethanol (B133615) and an allyl halide (e.g., allyl bromide) via a Williamson ether synthesis.

Materials:

-

1,4-Cyclohexanedimethanol

-

Sodium hydride (NaH)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of 1,4-cyclohexanedimethanol in anhydrous THF is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Allyl bromide is then added dropwise, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1,4-bis(allyloxymethyl)cyclohexane.

Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane

Apparatus:

A standard flash vacuum pyrolysis apparatus is used. This typically consists of a sample flask, a heated quartz pyrolysis tube (which may be packed with an inert material like quartz wool or glass helices to increase surface area and ensure efficient heat transfer), a cold trap to collect the product, and a high-vacuum pump.

Materials:

-

1,4-Bis(allyloxymethyl)cyclohexane

Procedure:

-

The pyrolysis tube is heated to 540–545 °C using a tube furnace.[1][3]

-

The system is evacuated to a pressure of approximately 0.1-1 mmHg.

-

1,4-Bis(allyloxymethyl)cyclohexane is slowly distilled or introduced dropwise into the hot pyrolysis tube.

-

The vaporized starting material passes through the hot zone, where the rearrangement occurs.

-

The product, cyclohexane-1,4-dicarbaldehyde, is collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

-

Upon completion of the pyrolysis, the apparatus is carefully brought back to atmospheric pressure with an inert gas.

-

The collected product is then purified by distillation under reduced pressure.

Data Presentation

Reaction Parameters

| Parameter | Value | Reference |

| Pyrolysis Temperature | 540–545 °C | [1][3] |

| Pressure | High Vacuum (typically 0.1-1 mmHg for FVP) | Inferred from standard FVP procedures |

| Starting Material | 1,4-Bis(allyloxymethyl)cyclohexane | [1][3] |

| Product | Cyclohexane-1,4-dicarbaldehyde | [1][3] |

Spectroscopic Data for Cyclohexane-1,4-dicarbaldehyde

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 9.5 - 10.5 ppm (s, 2H, -CHO), δ 1.5 - 2.5 ppm (m, 10H, cyclohexane ring protons)[2] |

| ¹³C NMR (CDCl₃) | δ ~200 ppm (C=O), signals in the aliphatic region for the cyclohexane ring carbons |

| IR (neat) | ~2930, 2850 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1720 cm⁻¹ (C=O stretch)[2] |

| Mass Spectrometry (EI) | M⁺ at m/z 140, fragmentation pattern consistent with the structure[13][14] |

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway involving a tandem Claisen-Cope rearrangement.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane provides a direct and convenient method for the synthesis of cyclohexane-1,4-dicarbaldehyde. The reaction proceeds through a fascinating tandem Claisen-Cope rearrangement, showcasing the power of pericyclic reactions in organic synthesis. This technical guide provides researchers with the necessary information to replicate and potentially optimize this valuable transformation. The bifunctional nature of the product makes it a versatile intermediate for further synthetic endeavors in drug discovery and materials science.

References

- 1. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]

- 2. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 | Benchchem [benchchem.com]

- 3. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Design, development, mechanistic elucidation, and rational optimization of a tandem Ireland Claisen/Cope rearrangement reaction for rapid access to the (iso)cyclocitrinol core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Oxidation of 1,4-Cyclohexanedimethanol to Cyclohexane-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 1,4-cyclohexanedimethanol (B133615) (CHDM) to the versatile dialdehyde (B1249045), cyclohexane-1,4-dicarbaldehyde. This key intermediate finds applications in various fields, including the synthesis of pharmaceuticals and advanced materials. This document details and compares several prominent oxidation methods, including Swern, Dess-Martin, PCC, and TEMPO-based oxidations, alongside a novel enzymatic approach.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The conversion of 1,4-cyclohexanedimethanol, a readily available diol, to cyclohexane-1,4-dicarbaldehyde presents the challenge of achieving high yields of the dialdehyde without over-oxidation to the corresponding dicarboxylic acid or formation of mono-aldehyde intermediates. The choice of oxidant and reaction conditions is paramount to the success of this transformation. This guide offers a comparative analysis of various methods to assist researchers in selecting the most suitable protocol for their specific needs.

Comparative Overview of Oxidation Methods

A variety of methods have been developed for the oxidation of alcohols to aldehydes. The following table summarizes the key quantitative data for the most common methods applied to the oxidation of 1,4-cyclohexanedimethanol.

| Oxidation Method | Oxidizing Agent/System | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Enzymatic Oxidation | Engineered Alcohol Oxidase (AcCO variant W4) | Potassium Phosphate (B84403) Buffer, DMSO | 30 | 12 | 42.2 |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 to rt | 1-2 | Not Reported |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 0.5 - 3 | Not Reported |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2 - 4 | Not Reported |

| TEMPO-catalyzed Oxidation | TEMPO, Sodium hypochlorite (B82951) (NaOCl) | Dichloromethane, Water | 0 | Not Reported | Not Reported |

Note: "Not Reported" indicates that while the method is generally applicable, specific yield data for the oxidation of 1,4-cyclohexanedimethanol was not found in the surveyed literature.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key oxidation methods.

Enzymatic Oxidation using Engineered Alcohol Oxidase

This method offers a green and highly selective route to cyclohexane-1,4-dicarbaldehyde.

Materials:

-

1,4-Cyclohexanedimethanol (CHDM)

-

Whole-cell catalyst (E. coli expressing engineered alcohol oxidase variant W4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Catalase

-

Air-saturated potassium phosphate buffer (0.1 M, pH 8.0)

Procedure:

-

In a 3 L fermenter, prepare a 1 L reaction mixture containing:

-

72 g·L⁻¹ (0.5 M) 1,4-cyclohexanedimethanol.

-

30 g·L⁻¹ wet E. coli whole-cell catalyst.

-

5% (v/v) Dimethyl sulfoxide.

-

0.1 g·L⁻¹ Catalase.

-

Air-saturated potassium phosphate buffer (0.1 M, pH 8.0).

-

-

Stir the reaction mixture at 30 °C.

-

Monitor the reaction progress by taking 500 μL aliquots and analyzing the titer of cyclohexane-1,4-dicarbaldehyde and the intermediate, 4-hydroxymethyl-cyclohexanecarbaldehyde, by Gas Chromatography (GC).

-

The reaction is typically complete within 12 hours, achieving a titer of up to 29.6 g·L⁻¹ of the desired dialdehyde.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[1][2]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

1,4-Cyclohexanedimethanol (CHDM)

-

Triethylamine (or Diisopropylethylamine)

-

Dichloromethane (anhydrous)

Procedure:

-

To a stirred solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in dichloromethane dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1,4-cyclohexanedimethanol (1 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude cyclohexane-1,4-dicarbaldehyde.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild conditions and high selectivity.[3][4]

Materials:

-

Dess-Martin Periodinane (DMP)

-

1,4-Cyclohexanedimethanol (CHDM)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

Procedure:

-

To a stirred solution of 1,4-cyclohexanedimethanol (1 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin Periodinane (2.2 equivalents) in one portion.

-

Stir the reaction mixture for 0.5 to 3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[5][6][7]

Materials:

-

Pyridinium Chlorochromate (PCC)

-

1,4-Cyclohexanedimethanol (CHDM)

-

Dichloromethane (anhydrous)

-

Celite or Silica Gel

Procedure:

-

To a stirred suspension of PCC (2.5 equivalents) and Celite (or silica gel) in anhydrous dichloromethane, add a solution of 1,4-cyclohexanedimethanol (1 equivalent) in dichloromethane.

-

Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude cyclohexane-1,4-dicarbaldehyde.

-

Further purification can be performed by column chromatography.

TEMPO-catalyzed Oxidation (Anelli Protocol)

This method utilizes a catalytic amount of TEMPO with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite.[8]

Materials:

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

1,4-Cyclohexanedimethanol (CHDM)

-

Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane

-

Water

Procedure:

-

In a flask equipped with a stirrer, dissolve 1,4-cyclohexanedimethanol (1 equivalent), TEMPO (0.01 equivalents), and potassium bromide (0.1 equivalents) in a mixture of dichloromethane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add an aqueous solution of sodium bicarbonate.

-

Slowly add the sodium hypochlorite solution (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the processes involved.

General Oxidation Pathway

References

- 1. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional building block in organic synthesis. This document details experimental protocols for its synthesis, purification, and characterization, and includes visualizations of its chemical reactivity and a representative experimental workflow.

Physical and Chemical Properties

Cyclohexane-1,4-dicarbaldehyde (CAS No: 33424-83-8) is a cyclic dialdehyde (B1249045) with the molecular formula C8H12O2. Its structure, consisting of a cyclohexane (B81311) ring substituted with two aldehyde groups at the 1 and 4 positions, allows for the existence of cis and trans stereoisomers. This stereoisomerism can influence the material's physical properties and reactivity.

Table 1: General and Physical Properties of Cyclohexane-1,4-dicarbaldehyde

| Property | Value | Reference |

| Molecular Formula | C8H12O2 | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 16-18 °C | [1] |

| Boiling Point | 78-81 °C at 0.1 Torr | [1] |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [1] |

| Storage Temperature | -20°C, under an inert atmosphere | [1] |

Table 2: Spectroscopic Data for Cyclohexane-1,4-dicarbaldehyde

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | Aldehyde Protons (CHO): 9.5 - 10.5 ppm; Cyclohexane Ring Protons: 1.5 - 2.5 ppm | [2] |

| ¹³C NMR | Spectra available | [3] |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration of the aldehyde groups: 1730–1700 cm⁻¹; C-H stretching of the aldehyde group | [2] |

| Mass Spectrometry (GC-MS) | Spectra available | [3] |

Chemical Reactivity and Applications

The two aldehyde groups in Cyclohexane-1,4-dicarbaldehyde are highly reactive and susceptible to nucleophilic addition, making it a valuable precursor for a wide range of more complex molecules.[2] Its bifunctionality allows it to participate in various reactions to form diverse chemical structures, including heterocyclic compounds and ligands for coordination chemistry.[2]

One of its primary applications is in polymerization reactions, where it can react with diamines to form macrocyclic structures.[2] The molecule's ability to undergo intermolecular condensation reactions makes it a key building block in the synthesis of larger, more complex architectures.[2] It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals and is also utilized in materials science.[2]

It is important to note that while Cyclohexane-1,4-dicarbaldehyde possesses α-hydrogens, its participation in aldol (B89426) condensation reactions can be sterically hindered, particularly in self-condensation where the formation of a quaternary carbon at the α-position prevents subsequent elimination of water.[4]

Chemical reactivity of Cyclohexane-1,4-dicarbaldehyde.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Cyclohexane-1,4-dicarbaldehyde are provided below.

Two primary routes for the synthesis of Cyclohexane-1,4-dicarbaldehyde are the oxidation of 1,4-cyclohexanedimethanol (B133615) and the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.

3.1.1. Enzymatic Oxidation of 1,4-Cyclohexanedimethanol

This method utilizes an engineered alcohol oxidase for the selective oxidation of the diol to the dialdehyde.

-

Materials: 1,4-cyclohexanedimethanol (CHDM), whole-cell catalyst (e.g., wet E. coli expressing an engineered alcohol oxidase), dimethyl sulfoxide (B87167) (DMSO), catalase, air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0).

-

Procedure:

-

In a 3 L bioreactor with a 1 L working volume, evenly distribute the whole-cell catalyst (30 g·L⁻¹ wet E. coli).

-

Add 1 L of air-saturated potassium phosphate buffer containing CHDM (0.5 M, 72 g·L⁻¹), DMSO (5% v/v), and catalase (0.1 g·L⁻¹).

-

Stir the reaction mixture at 30 °C.

-

Monitor the reaction progress by taking aliquots (e.g., 500 µL) and analyzing by gas chromatography (GC). A reaction time of 12 hours can yield a significant titer of the product.[5]

-

-

Work-up and Purification: The product can be isolated from the reaction mixture using standard extraction and chromatography techniques.

3.1.2. Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane (General Protocol)

This method involves the high-temperature decomposition of 1,4-bis(allyloxymethyl)cyclohexane.

-

Materials: 1,4-Bis(allyloxymethyl)cyclohexane.

-

Apparatus: A pyrolysis apparatus consisting of a tube furnace and a collection system.

-

Procedure:

-

Heat the pyrolysis tube to 540–545 °C.[6]

-

Introduce the 1,4-bis(allyloxymethyl)cyclohexane into the hot tube at a controlled rate.

-

The vaporized products are passed through a condenser and collected in a cold trap.

-

The crude product is then purified by distillation under reduced pressure.

-

The product from the synthesis is typically a mixture of cis and trans isomers. Separation can be challenging but can be approached using the following generalized protocol based on methods for similar compounds.

-

Method 1: Fractional Crystallization: The differential solubility of the cis and trans isomers in a suitable solvent system at low temperatures can be exploited. This is often an iterative process.

-

Method 2: Derivatization:

-

Convert the mixture of dialdehydes to their dihydrochloride (B599025) salts.

-

Exploit the differential solubility of the cis and trans dihydrochloride salts in a solvent like methanol (B129727) to selectively precipitate one isomer.

-

The separated salt can then be neutralized to regenerate the pure aldehyde isomer.

-

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified Cyclohexane-1,4-dicarbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

¹H NMR Parameters (Typical):

-

Spectrometer: 300-500 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Expected Chemical Shifts: Aldehyde protons (CHO) at δ 9.5-10.5 ppm and cyclohexane ring protons at δ 1.5-2.5 ppm.[2]

-

-

¹³C NMR Parameters (Typical):

-

Spectrometer: 75-125 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Broadband proton decoupling is typically used.

-

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (for liquid sample):

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (averaged)

-

-

Expected Absorptions: A strong, sharp absorption band in the region of 1730–1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde groups.[2] A characteristic C-H stretching vibration for the aldehyde proton may also be observed.

Representative experimental workflow for Cyclohexane-1,4-dicarbaldehyde.

References

- 1. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]

- 2. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

Cyclohexane-1,4-dicarbaldehyde CAS number and molecular structure

An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde

This technical guide provides a comprehensive overview of cyclohexane-1,4-dicarbaldehyde, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. It serves as a valuable building block due to its dual reactive aldehyde groups attached to a cyclohexane (B81311) core. This document details its chemical identity, physicochemical properties, synthesis protocols, reactivity, and applications.

Compound Identification and Molecular Structure

Cyclohexane-1,4-dicarbaldehyde is a cyclic dialdehyde. The cyclohexane ring can exist in chair conformations, leading to cis and trans isomers based on the relative orientation of the two formyl (-CHO) groups.

Caption: Molecular structure of Cyclohexane-1,4-dicarbaldehyde.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 33424-83-8[1][2][3][4][5] |

| Molecular Formula | C₈H₁₂O₂[2][4] |

| Molecular Weight | 140.18 g/mol [2][3][4] |

| IUPAC Name | cyclohexane-1,4-dicarbaldehyde[2][3] |

| Synonyms | 1,4-Cyclohexanedicarboxaldehyde, (cis,trans)-1,4-Cyclohexanedicarboxaldehyde, 1,4-Diformylcyclohexane[2][4] |

Physicochemical and Spectroscopic Properties

Cyclohexane-1,4-dicarbaldehyde is typically a colorless to light yellow liquid at room temperature. Its properties make it a versatile intermediate in various chemical syntheses.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 16-18 °C | [4] |

| Boiling Point | 78-81 °C @ 0.1 Torr | [4] |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) |[4] |

Table 3: Typical Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehydic Protons (R-CH O) | ~9.6 - 9.8 ppm |

| Cyclohexane Protons (-CH ₂-, -CH -) | ~1.3 - 2.5 ppm | |

| ¹³C NMR | Carbonyl Carbons (-C HO) | ~200 - 205 ppm |

| Cyclohexane Carbons (-C H₂-, -C H-) | ~25 - 50 ppm | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1720 - 1740 cm⁻¹ |

| | C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ |

Note: NMR chemical shifts are estimates based on typical values for the functional groups and may vary depending on solvent and isomer configuration.

Synthesis and Experimental Protocols

Cyclohexane-1,4-dicarbaldehyde can be synthesized through several chemical routes, including pyrolysis and oxidation, as well as by biocatalytic methods.

Caption: Key chemical synthesis routes to Cyclohexane-1,4-dicarbaldehyde.

Detailed Experimental Protocol: Biocatalytic Synthesis

A highly efficient method for producing cyclohexane-1,4-dicarbaldehyde involves the oxidation of 1,4-cyclohexanedimethanol (CHDM) using an engineered alcohol oxidase (AOX).[6]

Protocol: Synthesis using Engineered E. coli Whole-Cell Catalyst [6]

-

Catalyst Preparation: Whole cells of E. coli expressing an engineered variant of alcohol oxidase (e.g., W4 variant S101A/H351V/N378S/Q329N) are harvested and used as the catalyst.

-

Reaction Mixture (3 L Scale):

-

Working Volume: 1 L in a 3 L bioreactor.

-

Buffer: 1 L of air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0).

-

Catalyst: 30 g·L⁻¹ of wet E. coli cells are evenly distributed in the buffer.

-

Substrate: 72 g·L⁻¹ (0.5 M) of 1,4-cyclohexanedimethanol (CHDM).

-

Co-solvent: 5% (v/v) Dimethyl sulfoxide (B87167) (DMSO).

-

Additive: 0.1 g·L⁻¹ of catalase (to decompose the H₂O₂ byproduct).

-

-

Reaction Conditions:

-

The reaction mixture is stirred at 30 °C.

-

The reaction progress is monitored over time (e.g., 12 hours).

-

-

Analysis:

-

Aliquots (500 µL) of the reaction mixture are taken at intervals.

-

The sample is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The mixture is centrifuged (12,000 x g for 10 min) to separate the layers.

-

The organic layer is analyzed by Gas Chromatography (GC) to determine the concentration of the product, cyclohexane-1,4-dicarbaldehyde.

-

-

Expected Outcome: This process can achieve a product titer of up to 29.6 g·L⁻¹ with a 42.2% yield in 12 hours.[6]

References

- 1. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclohexane-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of cyclohexane-1,4-dicarbaldehyde. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral values based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines a standard experimental protocol for the acquisition of such data.

Introduction to Cyclohexane-1,4-dicarbaldehyde and its Stereoisomers

Cyclohexane-1,4-dicarbaldehyde is a bifunctional organic compound that plays a role as a versatile building block in organic synthesis. The presence of two aldehyde groups on a cyclohexane (B81311) ring allows for a variety of chemical transformations, making it a molecule of interest in the development of novel chemical entities. The compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the two formyl (-CHO) groups on the cyclohexane ring significantly influences the molecule's symmetry, conformational preferences, and ultimately, its reactivity and spectroscopic properties. The differentiation and characterization of these isomers are crucial for their application in stereoselective synthesis and drug design.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of cyclohexane-1,4-dicarbaldehyde. These predictions are based on the known effects of substituent electronegativity, magnetic anisotropy, and the conformational behavior of substituted cyclohexanes.

Table 1: Predicted ¹H NMR Spectral Data for Cyclohexane-1,4-dicarbaldehyde Isomers

| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| trans | Aldehyde (-CHO) | 9.6 - 9.8 | Triplet (t) | ~1.5 |

| Methine (H-1, H-4) | 2.3 - 2.5 | Multiplet (m) | - | |

| Axial Cyclohexane (Hax) | 1.4 - 1.6 | Multiplet (m) | - | |

| Equatorial Cyclohexane (Heq) | 2.0 - 2.2 | Multiplet (m) | - | |

| cis | Aldehyde (-CHO) | 9.7 - 9.9 | Doublet (d) | ~2.5 |

| Methine (H-1, H-4) | 2.5 - 2.7 | Multiplet (m) | - | |

| Axial Cyclohexane (Hax) | 1.6 - 1.8 | Multiplet (m) | - | |

| Equatorial Cyclohexane (Heq) | 1.9 - 2.1 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Spectral Data for Cyclohexane-1,4-dicarbaldehyde Isomers

| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| trans | Carbonyl (C=O) | 204 - 206 |

| Methine (C-1, C-4) | 50 - 52 | |

| Cyclohexane (C-2,3,5,6) | 25 - 27 | |

| cis | Carbonyl (C=O) | 203 - 205 |

| Methine (C-1, C-4) | 48 - 50 | |

| Cyclohexane (C-2,3,5,6) | 23 - 25 |

Note: The predicted values are for guidance and may vary based on the solvent, concentration, and spectrometer frequency used for experimental determination.

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of cyclohexane-1,4-dicarbaldehyde isomers.

3.1. Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum. If a mixture of isomers is being analyzed, their relative ratios should be considered.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated benzene (B151609) (C₆D₆).

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines and accurate integration.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

Acquisition Time: Use an acquisition time of 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for the complete relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity and coupling constants for each signal.

Visualization of Isomer-Specific Spectral Characteristics

The following diagram illustrates the logical relationship between the cis and trans isomers of cyclohexane-1,4-dicarbaldehyde and their key distinguishing features in ¹H and ¹³C NMR spectroscopy.

Caption: Relationship between isomers and their predicted NMR data.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclohexane-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cyclohexane-1,4-dicarbaldehyde, a bifunctional organic compound of interest in organic synthesis and medicinal chemistry. This document details the characteristic vibrational frequencies, provides a generalized experimental protocol for spectral acquisition, and explores the theoretical basis for spectral differences between its geometric isomers.

Core Spectroscopic Data

The infrared spectrum of cyclohexane-1,4-dicarbaldehyde is characterized by the vibrational modes of its constituent functional groups: the aldehyde and the cyclohexane (B81311) ring. The key diagnostic absorption bands are summarized in the table below. These frequencies are indicative of the presence of the respective functional groups and can be used for qualitative analysis and structural confirmation.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1730 - 1700 |

| Aldehyde (C-H) | Stretch | 2850 - 2700 |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Alkane (CH₂) | Bend (Scissoring) | 1470 - 1450 |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a general procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of cyclohexane-1,4-dicarbaldehyde. As this compound is often supplied as a liquid, the primary method described is for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient technique. An alternative method for solid samples is also briefly described.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of cyclohexane-1,4-dicarbaldehyde

-

Micropipette or glass dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free laboratory wipes

Procedure for Liquid Sample (ATR-FTIR):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed in the sample compartment.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric carbon dioxide and water vapor.

-

Sample Application: Place a small drop of cyclohexane-1,4-dicarbaldehyde onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

-

Cleaning: After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent.

Alternative Procedure for Solid Samples (KBr Pellet Method):

If the sample is a solid, the potassium bromide (KBr) pellet method can be employed.

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described above.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the relationships between the molecular structure of cyclohexane-1,4-dicarbaldehyde and its IR spectrum, as well as the conformational differences between its isomers that can influence their vibrational spectra.

Caption: Logical workflow from molecular structure to expected IR absorptions.

Isomeric Considerations: Cis vs. Trans Cyclohexane-1,4-dicarbaldehyde

Cyclohexane-1,4-dicarbaldehyde exists as two geometric isomers: cis and trans. The spatial orientation of the aldehyde groups differs between these isomers, which can lead to distinct features in their infrared spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

-

trans-isomer: The most stable conformation of the trans-isomer has both aldehyde groups in equatorial positions. This leads to a more symmetric and sterically unhindered structure.

-

cis-isomer: The cis-isomer exists as an equilibrium between two chair conformations, with one aldehyde group in an axial position and the other in an equatorial position in each conformer.

These conformational differences affect the vibrational coupling and symmetry of the molecule. Consequently, the IR spectrum of the cis-isomer may exhibit a greater number of bands or shifts in band positions in the fingerprint region, which is sensitive to the overall molecular geometry, compared to the more symmetrical trans-isomer. For instance, C-H wagging and rocking vibrations, as well as skeletal vibrations of the cyclohexane ring, are likely to be different. While specific experimental data for these isomers is not widely available, the conformational differences provide a strong theoretical basis for expecting distinguishable IR spectra.

Caption: Relationship between isomerism, conformation, and IR spectral features.

An In-depth Technical Guide to the Cis and Trans Isomers of Cyclohexane-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,4-dicarbaldehyde is a bifunctional organic compound featuring a cyclohexane (B81311) ring substituted with two aldehyde groups at the 1 and 4 positions.[1][2] This molecule exists as two distinct stereoisomers: cis-cyclohexane-1,4-dicarbaldehyde and trans-cyclohexane-1,4-dicarbaldehyde. The spatial orientation of the aldehyde groups relative to the cyclohexane ring profoundly influences the physical, chemical, and spectroscopic properties of these isomers.[1] Their role as versatile building blocks in organic synthesis makes them valuable precursors for more complex molecules, including pharmaceuticals and materials.[1][3] This guide provides a comprehensive technical overview of the synthesis, stereochemistry, conformational analysis, spectroscopic characterization, and reactivity of the cis and trans isomers of cyclohexane-1,4-dicarbaldehyde.

Stereochemistry and Conformational Analysis

The stereoisomerism in cyclohexane-1,4-dicarbaldehyde arises from the relative orientation of the two formyl (-CHO) substituents on the cyclohexane ring. These isomers are diastereomers, meaning they are not mirror images of each other and have different physical properties.[4]

Chair Conformations

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5] The stability of the cis and trans isomers is best understood by analyzing their respective chair conformations.

-

trans-Isomer: The trans isomer can exist in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form.[4][6] Consequently, the trans isomer exists almost exclusively in the diequatorial conformation at room temperature. Due to a plane of symmetry passing through the C1 and C4 atoms, the trans isomer is achiral.[7]

-

cis-Isomer: The cis isomer exists as a single conformation where one aldehyde group is in an axial (a) position and the other is in an equatorial (e) position. Ring flipping of the cis isomer results in an identical, superimposable (a,e) conformation. The cis isomer also possesses a plane of symmetry and is therefore achiral.[7]

The energetic preference for substituents to occupy the equatorial position means that the trans isomer, which can adopt a diequatorial conformation, is thermodynamically more stable than the cis isomer, which is locked in an axial-equatorial conformation.[4][6]

Caption: Conformational isomers of cis and trans-cyclohexane-1,4-dicarbaldehyde.

Synthesis and Isomer Separation

A common laboratory-scale synthesis of cyclohexane-1,4-dicarbaldehyde involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[5] This reaction typically yields a mixture of the cis and trans isomers.

Experimental Protocol: Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane

Materials:

-

1,4-Bis(allyloxymethyl)cyclohexane

-

Pyrolysis apparatus (e.g., a quartz tube packed with glass beads in a tube furnace)

-

Inert gas supply (e.g., Nitrogen)

-

Cold trap (e.g., dry ice/acetone bath)

-

Distillation apparatus

Procedure:

-

Set up the pyrolysis apparatus with the tube furnace preheated to 540-545 °C.

-

Pass a slow stream of nitrogen gas through the quartz tube.

-

Slowly introduce 1,4-bis(allyloxymethyl)cyclohexane into the hot tube using a syringe pump.

-

The vaporized products are passed through a cold trap to condense the cyclohexane-1,4-dicarbaldehyde.

-

The crude product, a mixture of cis and trans isomers, is collected from the trap.

-

The crude product can be purified by vacuum distillation.

Isomer Separation

The separation of the cis and trans isomers can be challenging due to their similar physical properties. However, techniques based on differences in polarity, solubility, or reactivity can be employed. For analogous compounds like 1,4-diaminocyclohexane, separation has been achieved by converting the isomers into their dihydrochloride (B599025) salts and exploiting their differential solubility in methanol.[8] A similar strategy could be adapted for the dicarbaldehyde isomers.

Experimental Protocol: Potential Isomer Separation via Bisulfite Adducts

Materials:

-

Mixture of cis and trans-cyclohexane-1,4-dicarbaldehyde

-

Saturated sodium bisulfite solution

-

Sodium carbonate solution

-

Diethyl ether

Procedure:

-

Dissolve the isomer mixture in a minimal amount of a suitable organic solvent.

-

Add a saturated aqueous solution of sodium bisulfite and stir vigorously. Aldehydes form crystalline bisulfite addition products.

-

The bisulfite adducts of the cis and trans isomers may exhibit different precipitation rates or solubilities, allowing for fractional crystallization.

-

Filter the crystalline adducts and wash with cold ethanol (B145695) and then diethyl ether.

-

To regenerate the aldehydes, treat the separated bisulfite adducts with an aqueous solution of sodium carbonate or dilute hydrochloric acid.

-

Extract the liberated aldehyde into an organic solvent like diethyl ether, dry the organic layer, and remove the solvent under reduced pressure.

References

- 1. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 | Benchchem [benchchem.com]

- 2. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Stereochemistry and Chair Conformation of Cyclohexane-1,4-dicarbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,4-dicarbaldehyde is a bifunctional organic molecule with significant potential in organic synthesis, polymer chemistry, and as a building block in drug discovery. Its stereochemistry and conformational preferences are critical determinants of its reactivity and its ability to interact with biological targets. This technical guide provides a comprehensive analysis of the stereoisomers of cyclohexane-1,4-dicarbaldehyde, with a detailed exploration of the chair conformations of the cis and trans isomers. The discussion is grounded in the fundamental principles of conformational analysis, supported by established quantitative data for analogous systems, and provides a theoretical framework for understanding the behavior of this versatile molecule. While specific experimental data for cyclohexane-1,4-dicarbaldehyde is limited in publicly accessible literature, this guide offers robust predictions based on well-established principles.

Introduction to the Stereochemistry of 1,4-Disubstituted Cyclohexanes

The cyclohexane (B81311) ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain.[1] In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2] For a 1,4-disubstituted cyclohexane, such as cyclohexane-1,4-dicarbaldehyde, two diastereomers are possible: cis and trans.[3]

-

Cis Isomer: Both substituents are on the same side of the cyclohexane ring. In the chair conformation, this results in one substituent being in an axial position and the other in an equatorial position (axial-equatorial or a,e).[4]

-

Trans Isomer: The substituents are on opposite sides of the ring. This allows for two possible chair conformations: one where both substituents are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a).[5]

The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[4] Generally, substituents prefer the more spacious equatorial position to avoid these unfavorable interactions.[6]

Conformational Analysis of Cyclohexane-1,4-dicarbaldehyde

The conformational preferences of the cis and trans isomers of cyclohexane-1,4-dicarbaldehyde can be predicted by considering the steric requirements of the formyl (-CHO) group. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.

A-Value of the Formyl Group

The A-value for a formyl group (-CHO) is approximately 0.7 kcal/mol. This value is smaller than that of a methyl group (~1.7 kcal/mol), indicating a lesser, yet significant, preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -CHO (Formyl) | ~0.7 |

| -CH₃ (Methyl) | 1.74 |

| -OH (Hydroxyl) | 0.87 |

| -Br (Bromo) | 0.43 |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 |

| Table 1: A-values for selected substituents. |

Trans-Cyclohexane-1,4-dicarbaldehyde

The trans isomer can exist in two chair conformations: diequatorial (e,e) and diaxial (a,a).

Caption: Chair interconversion of trans-cyclohexane-1,4-dicarbaldehyde.

The diequatorial conformer is significantly more stable. In the diaxial conformer, each axial formyl group experiences two 1,3-diaxial interactions with axial hydrogens. The total steric strain in the diaxial conformer can be estimated as the sum of the A-values for the two axial formyl groups:

ΔG° = 2 * A-value(-CHO) = 2 * 0.7 kcal/mol = 1.4 kcal/mol

This energy difference strongly favors the diequatorial conformer, and at room temperature, the population of the diaxial conformer is expected to be very low.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 25 °C |

| trans-(e,e) | 1-equatorial, 4-equatorial | 0 | >99% |

| trans-(a,a) | 1-axial, 4-axial | ~1.4 | <1% |

| Table 2: Predicted conformational equilibrium for trans-cyclohexane-1,4-dicarbaldehyde. |

Cis-Cyclohexane-1,4-dicarbaldehyde

The cis isomer exists as a pair of rapidly interconverting chair conformers, each with one axial and one equatorial formyl group (a,e and e,a).

Caption: Chair interconversion of cis-cyclohexane-1,4-dicarbaldehyde.

Since the two substituents are identical, these two conformers are enantiomeric and thus have the same energy. Therefore, they exist in a 1:1 ratio at equilibrium. The steric strain in either conformer is equivalent to that of a monosubstituted cyclohexane with an axial formyl group, which is approximately 0.7 kcal/mol.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 25 °C |

| cis-(a,e) | 1-axial, 4-equatorial | ~0.7 | 50% |

| cis-(e,a) | 1-equatorial, 4-axial | ~0.7 | 50% |

| Table 3: Predicted conformational equilibrium for cis-cyclohexane-1,4-dicarbaldehyde. |

It is important to consider the possibility of intramolecular interactions, such as dipole-dipole interactions between the two polar aldehyde groups. In the cis isomer, the proximity of the two formyl groups could lead to through-space interactions that may slightly alter the conformational equilibrium. However, without specific experimental data, the extent of this influence remains speculative.

Experimental Protocols (General and Analogous Systems)

Synthesis

A potential synthetic route to a mixture of cis and trans isomers is the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[7] Another general approach involves the oxidation of the corresponding 1,4-cyclohexanedimethanol (B133615) isomers.

General Protocol for Oxidation of Diols:

-

Dissolve the cis/trans mixture of 1,4-cyclohexanedimethanol in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by quenching any excess oxidant, followed by extraction and purification by column chromatography to yield the dicarbaldehyde.

Isomer Separation

The separation of cis and trans isomers of cyclohexane derivatives is often achieved by physical methods such as fractional crystallization or column chromatography.[3] The different polarities and packing abilities of the cis (a,e) and trans (e,e) isomers should allow for their separation.

General Protocol for Column Chromatography Separation:

-

Prepare a silica (B1680970) gel column in a suitable non-polar solvent (e.g., hexane).

-

Load a concentrated solution of the cis/trans isomer mixture onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) in hexane).

-

Collect fractions and analyze them by TLC to identify the separated isomers. The more symmetrical and less polar trans isomer is expected to elute first.

Conformational Analysis by NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria.[8] At sufficiently low temperatures, the ring flip of cyclohexane derivatives becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons.

General Protocol for Low-Temperature NMR:

-

Dissolve the purified isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).

-

Acquire ¹H NMR spectra at various temperatures, starting from room temperature and decreasing in increments.

-

Observe the broadening and eventual splitting of signals as the rate of conformational interconversion decreases.

-

At a temperature where the interconversion is frozen, the coupling constants (J-values) between vicinal protons can be measured. The magnitude of these coupling constants is related to the dihedral angle between the protons, which can be used to confirm the axial or equatorial position of the substituents. For instance, a large J-value (8-13 Hz) is typically observed for trans-diaxial protons, while smaller J-values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

Logical Workflow for Conformational Analysis

Caption: Experimental workflow for the synthesis, separation, and conformational analysis.

Conclusion and Implications for Drug Development

The stereochemistry and conformational behavior of cyclohexane-1,4-dicarbaldehyde are governed by well-understood principles of steric interactions. The trans isomer is predicted to exist almost exclusively in the diequatorial conformation, presenting its two aldehyde functionalities in a spatially distant and defined orientation. This makes the trans isomer an excellent candidate for use as a rigid linker in the synthesis of polymers or as a scaffold in drug design where precise positioning of pharmacophoric groups is required.

The cis isomer exists as a dynamic equilibrium of two identical axial-equatorial conformers. The proximity of the two aldehyde groups in the cis isomer may favor intramolecular reactions or chelation to a metal center. In drug development, the choice between the cis and trans isomers can have profound implications for a molecule's three-dimensional shape, its ability to bind to a biological target, and its overall pharmacological profile. A thorough understanding of the stereochemical and conformational properties of this molecule is therefore essential for its effective application in research and development. Further experimental studies are warranted to provide specific quantitative data for cyclohexane-1,4-dicarbaldehyde and to validate the theoretical predictions presented in this guide.

References

- 1. sikhcom.net [sikhcom.net]

- 2. researchgate.net [researchgate.net]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Cyclohexane-1,4-dicarbaldehyde: A Technical Guide to Commercial Availability, Suppliers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and established synthesis protocols for Cyclohexane-1,4-dicarbaldehyde (CAS No. 33424-83-8). This bifunctional building block is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its dual aldehyde functionalities make it a versatile precursor for constructing complex molecular architectures.[1]

Commercial Availability and Suppliers

Cyclohexane-1,4-dicarbaldehyde is available for research and development purposes from a variety of chemical suppliers. The compound is typically offered in purities of 97% or higher.[2] Pricing and availability can vary between suppliers and are dependent on the quantity ordered. Below is a summary of commercial suppliers and their offerings.

| Supplier | Brand/Distributor | CAS Number | Purity | Available Quantities | Notes |

| AK Scientific | AK Scientific | 33424-83-8 | Not specified | Not specified | Products are stocked and shipped from California, USA. For research and development use only.[3] |

| CymitQuimica | Apollo Scientific | 33424-83-8 | 97% | 100mg, 250mg, 1g, 5g, 25g | Intended for lab use only. |

| Apollo Scientific | Apollo Scientific | 33424-83-8 | Not specified | 100mg, 250mg, 1g, 5g, 25g | Lead time of 2-3 weeks, currently listed as out of stock.[4] |

| Benchchem | Benchchem | 33424-83-8 | Not specified | Not specified | For research use only. Not for human or veterinary use.[1] |

| Sigma-Aldrich | Ambeed, Inc. | 33424-83-8 | 97% | Not specified | Stored in an inert atmosphere, in a freezer under -20°C. Shipped in a cold pack.[2] |

| Echemi | Multiple | 33424-83-8 | Typically 99% | 1kg, 5kg, 25kg | Lists various manufacturers and traders, primarily based in China.[5] |

| SynHet | SynHet | 33424-83-8 | Not specified | Synthesis on demand | - |

Synthesis Protocols

The synthesis of Cyclohexane-1,4-dicarbaldehyde is not trivial, and several methods have been established. The most prominent methods involve the pyrolysis of a precursor or the oxidation of the corresponding diol.

Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane

A documented method for preparing Cyclohexane-1,4-dicarbaldehyde involves the high-temperature pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[1][6]

Experimental Protocol:

-

Starting Material: 1,4-Bis(allyloxymethyl)cyclohexane

-

Reaction Conditions: The precursor is pyrolysed at a temperature of 540–545°C.[6]

-

Primary Product: The pyrolysis reaction yields Cyclohexane-1,4-dicarbaldehyde.[6]

-

Downstream Processing: The resulting dicarbaldehyde can be used in subsequent reactions, such as a Tollens reaction to produce cyclohexane-1,1,4,4-tetramethanol.[6]

Biocatalytic Oxidation of 1,4-Cyclohexanedimethanol (B133615) (CHDM)

A more recent and efficient method utilizes an engineered alcohol oxidase for the synthesis of Cyclohexane-1,4-dicarbaldehyde from 1,4-cyclohexanedimethanol (CHDM).[7] This biocatalytic approach offers a greener alternative to traditional chemical oxidation.

Experimental Protocol (3L Scale Production): [7]

-

Catalyst: Whole-cell catalyst of E. coli expressing an engineered alcohol oxidase (e.g., variant W4 with S101A/H351V/N378S/Q329N mutations).[7]

-

Reaction Mixture (1L working volume):

-

Air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

Whole-cell catalyst (30 g·L⁻¹ wet E. coli)

-

1,4-Cyclohexanedimethanol (CHDM) (0.5 M, 72 g·L⁻¹)

-

Dimethyl sulfoxide (B87167) (DMSO) (5% v/v)

-

Catalase (0.1 g·L⁻¹)

-

-

Reaction Conditions: The reaction mixture is stirred at 30°C in a 3 L bioreactor.[7]

-

Monitoring: The concentration of Cyclohexane-1,4-dicarbaldehyde and the intermediate, 4-hydroxymethylcyclohexane-1-carbaldehyde (HMCA), is monitored by Gas Chromatography (GC).[7]

-

Yield: This method has been reported to achieve a titer of up to 29.6 g·L⁻¹ with a 42.2% yield.[7]

Logical Flow of Synthesis and Supply

The following diagram illustrates the pathways from starting materials through synthesis to commercial availability for researchers.

Caption: Synthesis pathways and supply chain for Cyclohexane-1,4-dicarbaldehyde.

References

- 1. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 | Benchchem [benchchem.com]

- 2. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 [sigmaaldrich.com]

- 3. 33424-83-8 Cyclohexane-1,4-dicarbaldehyde AKSci 3967AJ [aksci.com]

- 4. 33424-83-8 Cas No. | Cyclohexane-1,4-dicarbaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Cyclohexane-1,4-dicarbaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermochemical properties of Cyclohexane-1,4-dicarbaldehyde. A comprehensive search of scientific literature and databases reveals a notable absence of experimentally determined thermochemical data, such as the enthalpy of formation, entropy, and heat capacity for this compound. This guide presents available computed data and provides a detailed overview of the standard experimental methodologies employed for the determination of these crucial thermochemical properties for organic compounds.

Computed Physicochemical and Thermochemical Data

While experimental data is not available, computational models provide estimations for several key properties of Cyclohexane-1,4-dicarbaldehyde. These values, sourced from the PubChem database, are summarized in Table 1.[1] It is critical to note that these are predicted values and should be used with an understanding of their computational origin.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |

| Molecular Weight | 140.18 g/mol | PubChem[1] |

| IUPAC Name | cyclohexane-1,4-dicarbaldehyde | PubChem[1] |

| CAS Number | 33424-83-8 | PubChem[1] |

| XLogP3-AA (Octanol-water partition coefficient) | 0.4 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Complexity | 107 | PubChem[1] |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the fundamental thermochemical properties of organic compounds like Cyclohexane-1,4-dicarbaldehyde.

Determination of the Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). The experimental technique for measuring the heat of combustion is bomb calorimetry.[2][3]

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Experimental Workflow:

Figure 1: Experimental Workflow for Bomb Calorimetry. This diagram illustrates the key stages involved in determining the enthalpy of combustion using a bomb calorimeter, from sample preparation to data analysis.

Detailed Methodology:

-

Calibration: The heat capacity of the calorimeter system (C_cal) is first determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.[3]

-

Sample Preparation: A precisely weighed sample (around 1 gram) of the organic compound is pressed into a pellet.[2] A known length of fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample.[2]

-

Bomb Assembly and Pressurization: The sample holder is placed inside the steel bomb. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[2] The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of about 25-30 atm.

-

Calorimetric Measurement: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.[4]

-

Data Analysis: The total heat evolved (q_total) is calculated using the measured temperature change (ΔT) and the heat capacity of the calorimeter (C_cal). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.[3] The standard enthalpy of combustion (ΔHc°) is then calculated from the corrected heat release and the moles of the sample. Finally, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity (Cp) and Entropy (S°) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[5][6] This data is then used to calculate the standard entropy.

Principle: The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. By keeping the heat loss to the surroundings negligible, the heat capacity can be accurately determined.

Experimental Protocol:

-

Apparatus: An adiabatic calorimeter consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat exchange.[7]

-

Sample Loading: A known mass of the purified solid or liquid sample is sealed in the sample cell under vacuum or in an inert atmosphere.

-

Measurement: The measurement is performed in a stepwise manner. A measured quantity of electrical energy is supplied to the sample, causing its temperature to rise. The system is then allowed to equilibrate, and the final temperature is recorded. This process is repeated over the desired temperature range, typically from near absolute zero to well above room temperature.

-

Data Analysis for Heat Capacity: The heat capacity (Cp) at each temperature is calculated from the amount of electrical energy supplied and the measured temperature change.

-

Calculation of Entropy: The standard molar entropy (S°) at a temperature T is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions (e.g., melting, solid-solid transitions) that occur within this temperature range.[8][9] The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.[9]

Synthesis of Cyclohexane-1,4-dicarbaldehyde

Cyclohexane-1,4-dicarbaldehyde is a valuable bifunctional building block in organic synthesis.[10] One common synthetic route involves the high-temperature pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[10][11][12]

Figure 2: Synthesis of Cyclohexane-1,4-dicarbaldehyde. This diagram shows a common synthetic pathway to Cyclohexane-1,4-dicarbaldehyde through the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.

This synthesis route provides a convenient method for preparing the target dialdehyde, which can then be used in a variety of subsequent chemical transformations.[11][12]

References

- 1. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. biopchem.education [biopchem.education]

- 4. web.williams.edu [web.williams.edu]

- 5. Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume | MDPI [mdpi.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 10. Cyclohexane-1,4-dicarbaldehyde | 33424-83-8 | Benchchem [benchchem.com]

- 11. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]

Enzymatic synthesis of Cyclohexane-1,4-dicarbaldehyde using alcohol oxidase

Abstract